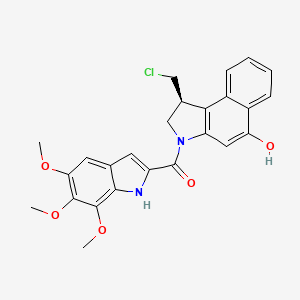![molecular formula C26H31N3O2 B2570796 ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate CAS No. 338406-22-7](/img/structure/B2570796.png)
ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a pyrrole ring, a piperazine ring, and two phenyl rings. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom. The piperazine ring is a six-membered ring containing two nitrogen atoms. The phenyl rings are six-membered aromatic rings containing carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and phenyl rings are aromatic and planar, while the piperazine ring is saturated and likely adopts a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrrole ring, for example, is electron-rich and could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar piperazine ring could increase its solubility in water .Scientific Research Applications
Heterocyclic Chemistry and Antitumor Activities
The compound ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate has been studied for its application in heterocyclic chemistry. It was used as a key intermediate in the synthesis of various derivatives, such as 3-substituted 2-iminocoumarins and acrylamides, by undergoing reactions like Knoevenagel condensation. These derivatives have been evaluated for their antitumor and antioxidant activities, with several demonstrating promising results (Bialy & Gouda, 2011).
Antiproliferative Effects
The compound has also been a part of studies focused on evaluating its antiproliferative effects against various human cancer cell lines. New derivatives of the compound were synthesized and showed good activity against cell lines, excluding K562. Among these derivatives, some exhibited moderate activity, and compound 6d was identified as a potential anticancer agent, warranting further investigation (Mallesha et al., 2012).
Antimicrobial Activities
Research has also delved into the antimicrobial potential of derivatives of this compound. The synthesis of Mannich bases from the compound, followed by screening for antimicrobial activity, revealed that these bases exhibit good activity against test microorganisms, comparing favorably to standard drugs like ampicillin (Fandaklı et al., 2012).
Chemical Transformations and Pharmaceutical Potential
The compound's derivatives have been involved in various chemical transformations, such as reactions with secondary amines, leading to the formation of compounds like 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides. This chemical versatility indicates its potential utility in developing pharmaceuticals (Vasileva et al., 2018).
Future Directions
properties
IUPAC Name |
ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-5-31-26(30)22-17-23(21-11-9-18(2)10-12-21)27-25(22)29-15-13-28(14-16-29)24-19(3)7-6-8-20(24)4/h6-12,17,27H,5,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXCDMTWVZGWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)C)N3CCN(CC3)C4=C(C=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2570714.png)
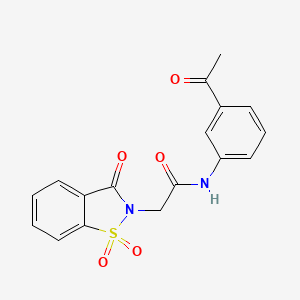
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2570716.png)
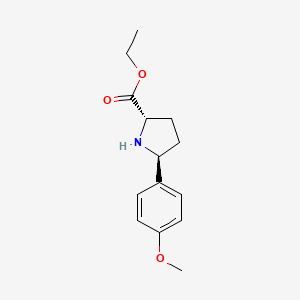
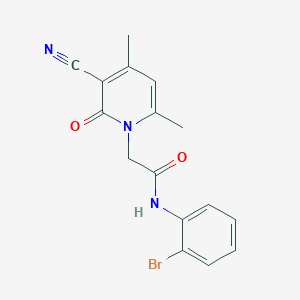
![3-(2-ethylhexyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2570720.png)
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)
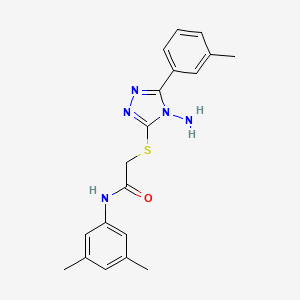
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-3-phenylpropanamide](/img/structure/B2570726.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2570727.png)
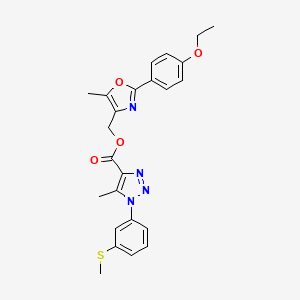
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2570731.png)
![(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine](/img/structure/B2570732.png)
